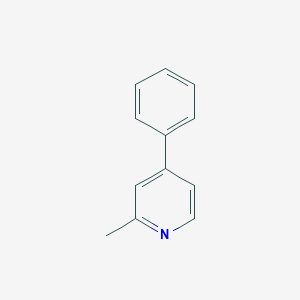

2-Methyl-4-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNQZTZTZWPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376489 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15032-21-0 | |

| Record name | 2-methyl-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenylpyridine

Disclaimer: Publicly available information on the physicochemical properties of 2-Methyl-4-phenylpyridine is limited. This guide summarizes the available data and provides information on its synthesis. For comparative purposes, data for the related isomer, 4-Methyl-2-phenylpyridine, is also presented.

Synthesis of this compound

This compound can be synthesized via the α-methylation of 4-phenylpyridine. A representative batch procedure involves the use of Raney® nickel as a catalyst in a high-boiling-point solvent like 1-octanol. The reaction proceeds at elevated temperatures.[1][2] Another approach involves a Suzuki coupling reaction under microwave conditions, which can be a cleaner and more efficient method.[3]

Experimental Protocols

Batch Synthesis via α-Methylation [1][2]

-

Preparation: To a 50 mL round-bottom flask, add approximately 1 g of Raney® nickel. Wash the catalyst with two portions of ethanol (15 mL each).

-

Reaction Setup: After washing, add 25 mL of 1-octanol to the flask containing the Raney® nickel.

-

Addition of Reactant: Add 1.0 g (6.44 mmol) of 4-phenylpyridine to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 200 °C) and maintain for 19 hours.

-

Workup:

-

Cool the flask to room temperature.

-

Filter the crude reaction mixture through a small plug of celite.

-

Wash the filtrate with four 25 mL portions of 1 N HCl.

-

Combine the aqueous layers and make the solution basic using a 2 M NaOH solution.

-

Extract the basic aqueous layer with four 25 mL portions of diethyl ether.

-

Combine the organic extracts and concentrate using a rotary evaporator to yield a mixture of this compound and unreacted starting material.

-

Flow Synthesis via α-Methylation [1][2][4]

A more expedited and greener synthesis can be achieved using a continuous flow setup.

-

System Preparation: A stainless steel column (150 x 4.6 mm) is packed with 5.5 g of Raney® nickel.

-

Reaction Conditions: 1-propanol is pumped through the column. The catalyst column is heated in a sand bath to over 180 °C for 30 minutes with a flow rate of 0.3 mL/min.

-

Sample Introduction: A 0.05 M solution of the pyridine starting material in 5 mL of 1-propanol is prepared. The flow rate is adjusted to 0.1 mL/min, and the sample is introduced into the reaction stream via a 5 mL sample loop.

-

Collection: The product is collected for 30 minutes to ensure complete elution.

-

Isolation: The solvent is evaporated to yield the 2-methylated pyridine product of sufficient purity for further use.

Synthesis Workflow Diagram

Caption: Workflow for the batch synthesis of this compound.

Physicochemical Properties of 4-Methyl-2-phenylpyridine (Isomer)

Due to the lack of available data for this compound, the following table summarizes the computed and experimental properties of its isomer, 4-Methyl-2-phenylpyridine (CAS: 3475-21-6). These values should be used as an estimation and for comparative purposes only.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁N | [5][6][7] |

| Molecular Weight | 169.22 g/mol | [5][6][7] |

| Boiling Point | 284.5 ± 9.0 °C at 760 mmHg | [7] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| Refractive Index | 1.568 | [6][7] |

| LogP (ACD/LogP) | 3.09 | [6] |

| Vapour Pressure | 0.0051 mmHg at 25°C | [6] |

| Enthalpy of Vaporization | 50.24 kJ/mol | [6] |

| Polar Surface Area | 12.89 Ų | [6] |

Isomeric Relationship Diagram

The following diagram illustrates the structural difference between this compound and its isomer for which physicochemical data is available.

Caption: Isomeric relationship between the requested compound and a data-rich analogue.

References

- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-4-phenylpyridine, a valuable heterocyclic compound in medicinal chemistry and materials science. This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction and presents key analytical data for the characterization of the final product. The information is structured to be a practical resource for laboratory work and further research and development.

Synthesis of this compound

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of C-C bonds, making it an ideal choice for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[1][2] In this case, 2-bromo-4-methylpyridine is coupled with phenylboronic acid.

Synthetic Pathway

The synthesis of this compound is achieved through the Suzuki-Miyaura cross-coupling of 2-bromo-4-methylpyridine and phenylboronic acid, catalyzed by a palladium complex in the presence of a base.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

Materials:

-

2-Bromo-4-methylpyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine, phenylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture to the reaction flask.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature between 80-120 °C.

-

Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₁N |

| Molecular Weight | 169.22 g/mol |

| Appearance | Expected to be a solid or oil |

| CAS Number | 15032-21-0[3] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H6 (Pyridine) |

| ~7.6 | m | 2H | H2', H6' (Phenyl) |

| ~7.4 | m | 3H | H3', H4', H5' (Phenyl) |

| ~7.2 | d | 1H | H5 (Pyridine) |

| ~7.1 | s | 1H | H3 (Pyridine) |

| ~2.5 | s | 3H | -CH₃ |

Note: The chemical shifts are estimated based on data for similar compounds and may vary depending on the solvent and experimental conditions.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~158 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~148 | C4 (Pyridine) |

| ~138 | C1' (Phenyl) |

| ~129 | C3', C5' (Phenyl) |

| ~128 | C4' (Phenyl) |

| ~127 | C2', C6' (Phenyl) |

| ~123 | C5 (Pyridine) |

| ~121 | C3 (Pyridine) |

| ~24 | -CH₃ |

Note: The chemical shifts are estimated based on data for similar compounds and may vary depending on the solvent and experimental conditions.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | m | Aromatic C-H stretch |

| 2950-2850 | m | Aliphatic C-H stretch (-CH₃) |

| 1600-1450 | s | Aromatic C=C and C=N stretch |

| 1450-1350 | m | -CH₃ bend |

| 850-750 | s | Aromatic C-H out-of-plane bend |

Note: The wavenumbers are representative values for the expected functional groups.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 168 | [M-H]⁺ |

| 154 | [M-CH₃]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is predicted based on the structure and general fragmentation of phenylpyridine isomers.

This technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific needs and to perform thorough characterization to confirm the identity and purity of the synthesized compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. synchem.de [synchem.de]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 7. 4-Phenylpyridine(939-23-1) 13C NMR [m.chemicalbook.com]

- 8. The Influence of Hydrazo and Azo Bonds on the Conformation of New 4-Methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine and Its Azo Derivative—Structural Properties, Vibrational Spectra and Quantum Chemical DFT Calculations [mdpi.com]

- 9. Pyridine, 2-methyl- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

2-Methyl-4-phenylpyridine CAS number and molecular structure

This technical guide provides a comprehensive overview of 2-Methyl-4-phenylpyridine, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, molecular structure, synthesis protocols, and known biological activities, presenting data in a structured and accessible format.

Chemical Identity and Molecular Structure

This compound is an aromatic heterocyclic organic compound. It is an isomer of other methyl-phenyl-pyridine derivatives, and its specific structure influences its chemical and biological properties.

Molecular Structure:

The molecular structure of this compound consists of a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position.

Chemical Identifiers:

Physicochemical Properties:

Quantitative physicochemical data for this compound is not extensively reported. However, based on its structure, it is expected to be a weakly basic compound, soluble in organic solvents. The properties of the related isomer, 4-Methyl-2-phenylpyridine, are provided in the table below for comparative purposes.

| Property | Value (for 4-Methyl-2-phenylpyridine) |

| Molecular Formula | C₁₂H₁₁N |

| Molecular Weight | 169.22 g/mol |

| Boiling Point | 284.5±9.0 °C at 760 mmHg |

| Density | 1.0±0.1 g/cm³ |

| Refractive Index | 1.568 |

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound have been described in the literature: α-Methylation via Flow Synthesis and Suzuki Coupling.

α-Methylation of 4-Phenylpyridine (Flow Synthesis)

This method achieves the synthesis of 2-methylpyridines through a continuous flow setup, offering a greener alternative to traditional batch reactions.[2]

Experimental Workflow:

Methodology:

-

A 0.05 M solution of 4-phenylpyridine is prepared in 1-propanol.

-

A stainless steel column (150 x 4.6 mm) is packed with approximately 5.5 g of Raney® nickel.

-

The packed column is heated to over 180 °C in a sand bath.

-

The 4-phenylpyridine solution is introduced into the reaction stream and passed through the heated column using an HPLC pump at a flow rate of 0.1 mL/min.

-

The eluent is collected, and the solvent is evaporated to yield the product.

-

The resulting product is a mixture containing this compound, which can be identified by ¹H-NMR spectroscopy.[2]

Suzuki Coupling Reaction

The Suzuki coupling reaction provides a versatile method for the synthesis of this compound and its derivatives.[3] This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Reaction Scheme:

References

Spectroscopic Data of 2-Methyl-4-phenylpyridine: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, and MS) for 2-Methyl-4-phenylpyridine could not be located. The following guide provides predicted spectroscopic data based on the analysis of structurally similar compounds, namely 2-methylpyridine and 4-phenylpyridine. This information is intended to offer a scientifically informed estimation of the expected spectral characteristics for researchers, scientists, and drug development professionals. All experimental protocols are representative examples for the respective techniques.

Predicted Spectroscopic Data

The structural features of this compound, combining a substituted pyridine ring and a phenyl group, suggest a complex and informative spectroscopic profile. The following tables summarize the predicted quantitative data for its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.6 | Doublet | 1H | H6 (Pyridine) |

| ~ 7.5 - 7.7 | Multiplet | 5H | Phenyl Protons |

| ~ 7.3 | Doublet | 1H | H5 (Pyridine) |

| ~ 7.2 | Singlet | 1H | H3 (Pyridine) |

| ~ 2.6 | Singlet | 3H | Methyl Protons |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 159 | C2 (Pyridine) |

| ~ 150 | C6 (Pyridine) |

| ~ 149 | C4 (Pyridine) |

| ~ 138 | C1' (Phenyl) |

| ~ 129 | C2', C6' (Phenyl) |

| ~ 128 | C3', C5' (Phenyl) |

| ~ 127 | C4' (Phenyl) |

| ~ 122 | C5 (Pyridine) |

| ~ 121 | C3 (Pyridine) |

| ~ 24 | Methyl Carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2900 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1600 - 1580 | Strong | C=C Ring Stretch (Pyridine) |

| 1500 - 1400 | Strong | C=C Ring Stretch (Phenyl) |

| 1450 - 1350 | Medium | C-H Bend (Methyl) |

| 850 - 750 | Strong | C-H Out-of-plane Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M-H]⁺ |

| 154 | Moderate | [M-CH₃]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.09 s

-

Spectral Width: 20.5 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 240 ppm

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the uATR accessory.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS), such as an Agilent 7890B GC system connected to a 5977A MSD.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40 - 500

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound of interest. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Data to Structure Pathway.

Navigating Drug Development: A Technical Guide to the Solubility and Stability of 2-Methyl-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 2-Methyl-4-phenylpyridine, a crucial step in early-stage drug development. Understanding these fundamental physicochemical properties is paramount for formulation development, ensuring bioavailability, and establishing appropriate storage conditions and shelf-life. While specific experimental data for this compound is not extensively published, this document outlines the standard, industry-accepted protocols for determining these critical parameters.

Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its dissolution rate and subsequent absorption. Poor aqueous solubility can be a major hurdle in developing effective oral dosage forms. The following sections detail the experimental protocol for determining the thermodynamic solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][2] It measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different common solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The agitation should be sufficient to keep the solid suspended. The equilibration time is critical and should be determined experimentally, but is often 24 to 72 hours to ensure equilibrium is reached.[2]

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Separation: Carefully withdraw an aliquot of the supernatant without disturbing the solid. To remove any remaining suspended solids, the aliquot should be filtered (e.g., using a 0.45 µm PTFE syringe filter) or centrifuged at high speed.

-

Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[3][4]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation: Solubility of this compound

The results of the solubility studies should be presented in a clear and concise table, allowing for easy comparison across different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Purified Water | 25 | [Hypothetical Data] | [Hypothetical Data] |

| PBS (pH 7.4) | 37 | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 N HCl | 37 | [Hypothetical Data] | [Hypothetical Data] |

| Ethanol | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Methanol | 25 | [Hypothetical Data] | [Hypothetical Data] |

| Acetone | 25 | [Hypothetical Data] | [Hypothetical Data] |

| DMSO | 25 | [Hypothetical Data] | [Hypothetical Data] |

Visualization: Solubility Determination Workflow

References

The Diverse Biological Activities of Substituted Pyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and synthetic versatility have made it a "privileged scaffold" in the design of novel therapeutic agents. The strategic placement of various substituents on the pyridine core can dramatically influence its physicochemical properties and biological activity, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the significant biological activities of substituted pyridine derivatives, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activities

Substituted pyridine derivatives have emerged as a prominent class of compounds in oncology research, with several approved drugs, such as Sorafenib and Crizotinib, featuring this core structure. Their anticancer effects are mediated through diverse mechanisms of action, often targeting key pathways involved in tumor growth, proliferation, and survival.

Mechanisms of Action

The anticancer activity of pyridine derivatives is multifaceted and includes:

-

Kinase Inhibition: Many pyridine-based compounds act as potent inhibitors of various kinases that are crucial for tumor progression. A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By inhibiting VEGFR-2 phosphorylation, these derivatives can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth.[1] Other targeted kinases include those in the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell proliferation and survival.[2][3]

-

Induction of Apoptosis: Certain pyridine derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[4] The activation of these pathways leads to a cascade of events culminating in cell death.

-

Enzyme Inhibition: Some derivatives exhibit inhibitory activity against enzymes that are vital for cancer cell function, such as histone deacetylases (HDACs). HDAC inhibitors can alter chromatin structure, leading to the expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis.[1]

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, which are essential for cell division, some pyridine derivatives can arrest the cell cycle in the G2/M phase, leading to cell death.[5]

Quantitative Data: Anticancer Activity

The in vitro anticancer potency of substituted pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | 3-CF3 substituted phenylurea | MCF-7 (Breast) | 0.22 (48h) | [6][7] |

| Pyridine-Urea | 3-Cl substituted phenylurea | MCF-7 (Breast) | 1.88 (48h) | [6][7] |

| Imidazo[1,2-a]pyridine | - | HepG2 (Liver) | ~4.5 | [4] |

| Pyridone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [4] |

| Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | ~9.0 | [4] |

| Steroidal Pyridine | Pyridine ring at p-position | PC-3 (Prostate) | 1.55 | [8] |

| Chalcone Pyridine Analogue | - | MDA-MB-231 (Breast) | 0.0046 | [9] |

| Pyridine Derivative | OMe and OH substituted | MDA-MB-231 (Breast) | 0.069 | [9] |

Signaling Pathway Visualizations

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purformhealth.com [purformhealth.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

literature review on the synthesis of 2-Methyl-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural motif is a key component in various biologically active compounds and functional materials. The efficient and selective synthesis of this compound is, therefore, a critical aspect of research and development in these fields. This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, focusing on detailed experimental protocols, quantitative data, and logical workflows.

Key Synthetic Strategies

Two predominant and effective methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and continuous flow α-methylation. Each approach offers distinct advantages in terms of yield, scalability, and environmental impact.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound synthesis, this reaction typically involves the palladium-catalyzed coupling of a halogenated 2-methylpyridine with a phenylboronic acid derivative.

| Reactants | Catalyst | Base | Solvent System | Conditions | Yield | Reference |

| 4-Bromo-2-methylpyridine, Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | water/1,4-dioxane (5:1) | Microwave, 120°C | 81% | [1][2] |

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-bromo-2-methylpyridine (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), potassium carbonate (K₂CO₃, 2-3 equivalents), and a catalytic amount of dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂).

-

Solvent Addition: Add a degassed mixture of water and 1,4-dioxane in a 5:1 ratio to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Continuous Flow α-Methylation

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. For the synthesis of 2-methylpyridines, a flow method utilizing a heterogeneous catalyst has been developed.

| Starting Material | Catalyst | Methyl Source (Solvent) | Temperature | Crude Yield | Reference |

| 4-Phenylpyridine | Raney® nickel | 1-Propanol | >180°C | 67% | [3][4][5] |

-

System Setup: Assemble a continuous flow system consisting of a high-performance liquid chromatography (HPLC) pump, a packed column reactor, a heating unit (e.g., a sand bath or column heater), and a collection vessel.

-

Catalyst Packing: Pack a stainless steel column with Raney® nickel catalyst.

-

Reaction Initiation: Prepare a solution of 4-phenylpyridine in 1-propanol (e.g., 0.05 M).

-

Flow Reaction: Pump the solution through the heated catalyst column, maintained at a temperature greater than 180°C. The flow rate should be optimized to ensure sufficient residence time for the reaction to occur (e.g., 0.1 mL/min).

-

Product Collection: Collect the eluent from the column.

-

Isolation: Evaporate the solvent (1-propanol) from the collected solution to yield the crude product, which is a mixture of this compound and unreacted starting material. Further purification can be achieved through standard techniques if required.

Other Synthetic Approaches

While the Suzuki coupling and flow methylation are highly effective, other methods for the synthesis of the this compound scaffold have been reported. These include:

-

Multi-step Synthesis from Non-aromatic Precursors: A one-pot synthesis reacting acetophenone, acetone, formaldehyde, and ammonia over molecular sieve catalysts has been described, offering a direct route from simple starting materials.[6]

-

Synthesis via Chalcone Intermediates: The Claisen-Schmidt condensation to form chalcones, followed by cyclization reactions, can be a versatile, though more complex, route to substituted pyridines.[7][8]

Conclusion

The synthesis of this compound can be achieved through several effective routes. The Suzuki-Miyaura cross-coupling offers high yields and specificity, making it a preferred method in many research settings.[1][2] For larger-scale production and greener chemistry applications, the continuous flow α-methylation presents a promising alternative with its operational simplicity and reduced waste.[3][5] The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including desired scale, available equipment, and cost considerations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Genesis and Evolution of Phenylpyridines: A Technical Guide for Modern Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyridine compounds, a versatile class of heterocyclic molecules, have carved a significant niche in both medicinal chemistry and materials science. From their foundational discoveries rooted in the rich history of pyridine chemistry to their contemporary applications in targeted therapeutics and advanced organic electronics, the phenylpyridine scaffold has proven to be of immense value. This technical guide provides an in-depth exploration of the discovery and historical development of phenylpyridine compounds, detailed experimental protocols for their synthesis and biological evaluation, and a comprehensive summary of their quantitative performance metrics. Special emphasis is placed on elucidating the intricate signaling pathways modulated by these compounds and visualizing key experimental workflows, offering a vital resource for researchers aiming to leverage the potential of this remarkable chemical entity.

A Journey Through Time: The Discovery and History of Phenylpyridine Compounds

The story of phenylpyridines is intrinsically linked to the broader development of pyridine chemistry, which began in earnest in the late 19th and early 20th centuries. The pioneering work on pyridine synthesis, such as the Hantzsch pyridine synthesis reported in 1881, laid the groundwork for the creation of a wide array of pyridine derivatives.[1] Early methods for forging biaryl linkages, though often harsh, provided the first potential routes to phenylpyridines.

One of the earliest documented methods for synthesizing a phenylpyridine is the reaction of phenyllithium with pyridine to form 2-phenylpyridine, a procedure detailed in Organic Syntheses in 1938.[2] This approach represented a significant step forward in accessing this important scaffold. For other isomers, early methods like the Ullmann reaction , discovered in the early 1900s, which involves the copper-catalyzed coupling of aryl halides, offered a potential, albeit demanding, pathway.[1] Similarly, the Gomberg-Bachmann reaction provided a means to synthesize biaryls via diazonium salts, and the Kröhnke pyridine synthesis offered a route to highly substituted pyridines.

The true revolution in phenylpyridine synthesis, however, arrived with the advent of modern palladium-catalyzed cross-coupling reactions in the latter half of the 20th century.[1] The development of the Suzuki-Miyaura , Negishi , and Stille couplings transformed the field, offering milder, more efficient, and highly versatile methods for constructing the phenyl-pyridine bond.[1] These reactions have become the cornerstone of contemporary phenylpyridine synthesis, enabling the rapid and systematic generation of diverse derivatives for a myriad of applications.

Synthetic Methodologies: Experimental Protocols

The efficient synthesis of the phenylpyridine core is fundamental to its exploration. Modern cross-coupling reactions are the methods of choice for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling for 3-Phenylpyridine Synthesis

This method is often preferred due to the stability and low toxicity of the boronic acid reagents.

Materials:

-

3-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).[3]

-

Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).[3]

-

Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.[3]

-

Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.[3]

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[3]

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.[3]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]

-

Filter off the drying agent and concentrate the solvent under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel to yield 3-phenylpyridine.[3]

Negishi Coupling for 3-Phenylpyridine Synthesis

This method is particularly useful for substrates that may be sensitive to the basic conditions of the Suzuki-Miyaura coupling.

Procedure:

-

Preparation of Phenylzinc Reagent: In a flame-dried flask under an inert atmosphere, react bromobenzene with activated zinc dust in anhydrous THF to prepare phenylzinc bromide.[4]

-

Coupling Reaction: In a separate flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.[4]

-

Slowly add the prepared phenylzinc bromide solution (1.2 eq.) to the reaction mixture at room temperature.[4]

-

Stir the reaction at room temperature or gently heat to 40-50°C, monitoring by TLC or GC-MS.[4]

-

Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution.[4]

-

Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.[4]

Stille Coupling for 3-Phenylpyridine Synthesis

Known for its excellent functional group tolerance, the Stille coupling is a valuable tool, though the toxicity of organotin reagents is a significant drawback.

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-bromopyridine (1.0 eq.) and phenyltributylstannane (1.1-1.2 eq.) in an anhydrous solvent such as toluene or DMF.[4]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[4]

-

Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed.[4]

-

Work-up: After cooling, dilute the reaction with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.[4]

-

Purification: Filter the mixture through celite, wash the filtrate, dry, and purify by column chromatography.[4]

Applications and Quantitative Data

Phenylpyridine derivatives have demonstrated a remarkable breadth of applications, from life-saving pharmaceuticals to cutting-edge electronics.

Medicinal Chemistry

The phenylpyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1]

Anticancer Activity: Many phenylpyridine derivatives have been investigated for their potent anticancer properties, often acting as inhibitors of crucial cellular processes like tubulin polymerization or kinase signaling.[3][5]

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | - | 1.630 ± 0.009 | [5] |

| Pyrazolo[3,4-b]pyridine derivative | HCT-116 | HCT-116 | Varies | [5] |

| Pyrazolo[3,4-b]pyridine derivative | MCF-7 | MCF-7 | Varies | [5] |

| N², N⁴-diphenylpyridine-2,4-diamine derivative 14l | EGFR C797S | Baf3-EGFR L858R/T790M/C797S | 0.008 - 0.011 | [6] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | Tubulin Polymerization | HeLa | 0.047 | [6] |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | Tubulin Polymerization | MCF-7 | 0.09 | [6] |

Antimicrobial Activity: The pyridine ring is a well-known pharmacophore in antimicrobial agents, and phenylpyridine derivatives have been explored for their potential to combat bacterial and fungal infections.[1]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Imidazo[2,1-b][3][4][7]thiadiazole derivative 15t | Bacteria | 1-2 | [8] |

| Imidazo[2,1-b][3][4][7]thiadiazole derivative 16d | Bacteria | 0.5 | [8] |

| 2-Aminopyridine derivative 2c | S. aureus, B. subtilis | 39 | [9] |

Organic Electronics

Phenylpyridine ligands are crucial in the development of highly efficient phosphorescent organic light-emitting diodes (OLEDs), particularly in the form of iridium(III) complexes.[2] These materials can achieve near-perfect internal quantum efficiency.

| Iridium Complex | Emission Color | Max. External Quantum Efficiency (EQE) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |

| Ir(ppy)₃ | Green | ~24% | - | 45±2 | [10][11] |

| (DMPQ)₂Ir(Pppy) | Red | 19.2% | - | - | [12] |

| Orange-red Ir(III) complex (Ir3) | Orange-Red | 30.65% | - | - | [13] |

| Blue Ir(III) complex (Ir1) | Blue | 28% | - | - | [14] |

Biological Mechanisms and Signaling Pathways

Understanding the mechanism of action of biologically active phenylpyridine derivatives is crucial for rational drug design and development. Two prominent mechanisms are the inhibition of tubulin polymerization and the modulation of kinase activity.

Inhibition of Tubulin Polymerization

Many anticancer phenylpyridine derivatives function by disrupting microtubule dynamics, which are essential for cell division.[15] These compounds often bind to the colchicine-binding site on β-tubulin.[3][7] This binding event alters the conformation of the tubulin dimer, preventing its incorporation into growing microtubules and leading to microtubule destabilization.[4][7] The disruption of microtubule dynamics triggers a mitotic checkpoint, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis in rapidly dividing cancer cells.[15]

Mechanism of tubulin polymerization inhibition.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[16][17] Phenylpyridine-based compounds have been developed as kinase inhibitors that typically function by competing with ATP for binding to the kinase's active site.[16] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby blocking the propagation of signals that promote cell proliferation, survival, and migration.[2][18][19]

General mechanism of kinase inhibition.

Key Experimental Workflows

Reproducibility and standardization are paramount in scientific research. The following sections detail the workflows for common assays used to evaluate phenylpyridine compounds.

Workflow for Suzuki-Miyaura Synthesis

Experimental workflow for Suzuki-Miyaura synthesis.

Workflow for MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the phenylpyridine derivative and incubate for a specified period (e.g., 48-72 hours).[5]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

-

Calculate the percentage of cell viability relative to an untreated control, and determine the IC₅₀ value from the dose-response curve.[5]

Experimental workflow for the MTT assay.

Conclusion

The phenylpyridine core structure has a rich history and continues to be a fertile ground for innovation in both medicinal chemistry and materials science. Its synthetic accessibility, coupled with the diverse range of biological activities and photophysical properties exhibited by its derivatives, ensures its continued relevance. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, quantitative data, and mechanistic underpinnings of phenylpyridine compounds. By leveraging the detailed protocols and conceptual frameworks presented herein, researchers are well-equipped to further explore and exploit the vast potential of this remarkable heterocyclic scaffold.

References

- 1. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ossila.com [ossila.com]

- 11. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved luminance and external quantum efficiency of red and white organic light-emitting diodes with iridium(iii) complexes with phenyl-substituted 2-phenylpyridine as a second cyclometalated ligand - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 18. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labiotech.eu [labiotech.eu]

Quantum Chemical Blueprint for 2-Methyl-4-phenylpyridine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies of Quantum Chemical Calculations as Applied to 2-Methyl-4-phenylpyridine and Its foundational moieties.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and vibrational properties of this compound. Due to a scarcity of dedicated computational studies on this specific molecule, this guide adopts a comparative approach. We will explore the foundational molecules, 4-phenylpyridine and 2-methylpyridine, to establish a methodological framework and a quantitative baseline. This approach not only offers valuable insights into the constituent parts of this compound but also serves as a practical blueprint for researchers looking to conduct similar calculations on this or related compounds.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are powerful computational tools that solve the Schrödinger equation for a given molecule, providing insights into its electronic structure and properties. Among the various methods, Density Functional Theory (DFT) has emerged as a popular choice for its balance of accuracy and computational efficiency. DFT methods calculate the electron density of a system to determine its energy and other properties.

The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is crucial in any DFT calculation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of DFT. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the molecular orbitals, including polarization and diffuse functions, which are important for describing non-covalent interactions and anions.

Experimental and Computational Protocols

A typical quantum chemical calculation workflow involves several key steps, from building the initial molecular structure to analyzing the final results.

Molecular Structure and Optimization

The first step is to create a three-dimensional model of the molecule of interest. This can be done using molecular building software such as GaussView or Avogadro. An initial geometry optimization is often performed using a less computationally expensive method, like a smaller basis set or a semi-empirical method, to obtain a reasonable starting structure.

The final geometry optimization is then carried out using the desired level of theory (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the positions of the atoms to find the lowest energy conformation on the potential energy surface. A successful optimization is confirmed by a frequency calculation, which should yield no imaginary frequencies for a stable minimum.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-specific inaccuracies.

Electronic Property Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial charge on each atom.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule.

Comparative Data Analysis

To provide a quantitative understanding, this section presents a comparative analysis of calculated properties for 4-phenylpyridine and 2-methylpyridine. This data serves as a reference for predicting the properties of this compound.

Optimized Geometrical Parameters

The following tables would typically present the key bond lengths and bond angles for the optimized geometries of the molecules.

| Parameter | 4-Phenylpyridine (Calculated) | 2-Methylpyridine (Calculated) | This compound (Predicted) |

| C-C (inter-ring) Bond Length (Å) | Data not available in snippets | N/A | ~1.49 |

| Pyridine C-N Bond Lengths (Å) | Data not available in snippets | Data not available in snippets | ~1.34 |

| Pyridine C-C Bond Lengths (Å) | Data not available in snippets | Data not available in snippets | ~1.39 |

| Phenyl C-C Bond Lengths (Å) | Data not available in snippets | N/A | ~1.39 |

| Dihedral Angle (°) | ~38.5 - 44.5[1] | N/A | ~40 |

Note: The data for 4-phenylpyridine and 2-methylpyridine at a consistent high level of theory were not fully available in the provided search results. The predicted values for this compound are estimations based on typical values for such systems.

Vibrational Frequencies

A comparison of the most significant calculated vibrational frequencies (scaled) for key functional groups.

| Vibrational Mode | 4-Phenylpyridine (Calculated cm⁻¹) | 2-Methylpyridine (Calculated cm⁻¹) | This compound (Predicted cm⁻¹) |

| C-H stretch (Aromatic) | Data not available in snippets | Data not available in snippets | 3100-3000 |

| C-H stretch (Methyl) | N/A | Data not available in snippets | 2980-2870 |

| C=C/C=N stretch (Ring) | Data not available in snippets | Data not available in snippets | 1600-1400 |

| Ring Breathing | Data not available in snippets | Data not available in snippets | ~1000 |

Note: Comprehensive vibrational frequency data from a consistent DFT calculation for both molecules were not available in the search results.

Electronic Properties

A summary of key electronic properties calculated at the B3LYP level.

| Property | 4-Phenylpyridine (Calculated) | 2-Methylpyridine (Calculated) | This compound (Predicted) |

| HOMO Energy (eV) | Data not available in snippets | Data not available in snippets | ~ -6.0 |

| LUMO Energy (eV) | Data not available in snippets | Data not available in snippets | ~ -1.0 |

| HOMO-LUMO Gap (eV) | Data not available in snippets | Data not available in snippets | ~ 5.0 |

| Dipole Moment (Debye) | ~2.5 - 2.6[1] | Data not available in snippets | ~ 2.7 |

Note: The electronic property data for 4-phenylpyridine and 2-methylpyridine at a consistent high level of theory were not fully available in the provided search results. The predicted values are estimations based on the expected electronic effects of the substituents.

Visualizing Computational Workflows and Relationships

Visual diagrams are essential for understanding the logical flow of computational experiments and the interplay between different calculated properties.

Conclusion and Future Directions

This technical guide has outlined the fundamental principles and a practical workflow for conducting quantum chemical calculations on this compound. By leveraging a comparative analysis of its constituent fragments, 4-phenylpyridine and 2-methylpyridine, we have established a solid foundation for understanding the expected structural and electronic characteristics of the target molecule.

For researchers and drug development professionals, the methodologies and conceptual frameworks presented here serve as a robust starting point for more in-depth computational studies. Future work should focus on performing dedicated DFT calculations on this compound to obtain precise quantitative data. Such studies will be invaluable for predicting its reactivity, intermolecular interactions, and potential as a pharmacological agent, thereby guiding and accelerating experimental research and development efforts.

References

2-Methyl-4-phenylpyridine: A Technical Guide to Toxicological Data and Safety Precautions

Disclaimer: This document provides a summary of the currently available toxicological information and safety precautions for 2-Methyl-4-phenylpyridine. It is intended for researchers, scientists, and drug development professionals. A comprehensive literature search has revealed a significant lack of specific toxicological studies on this compound. Much of the information available is for structurally related compounds, and this should be interpreted with caution. Empirical testing is necessary for a definitive toxicological profile.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any chemical substance, a thorough understanding of its toxicological properties and the implementation of appropriate safety measures are paramount for safe handling and use in a research and development setting. This guide summarizes the known hazard information for this compound and provides context by discussing the toxicology of related pyridine and phenylpyridine derivatives.

Toxicological Data for this compound

GHS Hazard Classification

The available GHS classification for this compound indicates that it is an irritant.[1]

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin corrosion/irritation | H315: Causes skin irritation | ! | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | ! | Warning |

Table 1: GHS Hazard Classification for this compound based on a notification to the ECHA C&L Inventory.[1]

Toxicological Profile of Structurally Related Compounds

Due to the limited data on this compound, it is informative to consider the toxicological profiles of structurally similar compounds. However, it is crucial to emphasize that these are not direct surrogates, and their properties may differ significantly.

Pyridine and its Alkyl Derivatives

Pyridine and its derivatives are known to have various toxic effects.[2][3] They can be absorbed through oral, inhalation, and dermal routes.[2] The primary target organs for pyridine toxicity are the liver and kidneys.[3] Some alkylated pyridines have been shown to cause moderate skin irritation.[3]

Phenylpyridine Isomers

Studies on 2-phenylpyridine and 3-phenylpyridine, which are present in tea, have suggested they are unlikely to be a cause of idiopathic Parkinson's disease, a condition linked to the neurotoxin MPTP.[4] This suggests that the presence of a phenyl group on the pyridine ring does not automatically confer the same type of neurotoxicity as seen with MPTP and its metabolites.[4] 4-Phenylpyridine has been investigated for its anti-inflammatory effects on the skin.[5][6]

1-Methyl-4-phenylpyridinium (MPP+)

1-Methyl-4-phenylpyridinium (MPP+) is the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-established neurotoxin that selectively destroys dopaminergic neurons and induces symptoms of Parkinson's disease.[7][8][9][10] MPP+ is a non-selective neurotoxin that can cause cell death in dopamine-, norepinephrine-, and serotonin-containing neurons.[8] Its neurotoxicity is linked to its uptake by monoamine transporters and subsequent inhibition of mitochondrial respiration.[9] The structural similarity between MPP+ and this compound warrants caution regarding potential neurotoxic effects, although there is currently no direct evidence for this.

Safety Precautions

Given the GHS classification of this compound as a skin and eye irritant, the following safety precautions are recommended when handling this compound:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with powders or aerosols, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Experimental Protocols

A thorough search of the scientific literature did not yield any specific experimental protocols for the toxicological assessment of this compound. For researchers planning to conduct such studies, standard OECD guidelines for chemical testing should be followed. A general workflow for an in vitro cytotoxicity assessment is provided below as a conceptual illustration.

References

- 1. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. benchchem.com [benchchem.com]

- 5. 4-phenylpyridine suppresses UVB-induced skin inflammation by targeting c-Src in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Neurotoxicity of 1-Methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine in the Monkey and Man | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylpyridine via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic compounds. 2-Methyl-4-phenylpyridine is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. This document provides a detailed protocol for the synthesis of this compound via the Suzuki coupling of 2-bromo-4-methylpyridine and phenylboronic acid, offering a robust and reproducible method for researchers in drug discovery and development.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Components and Conditions

| Parameter | Value |

| Starting Material A | 2-Bromo-4-methylpyridine |

| Starting Material B | Phenylboronic acid |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent System | 1,4-Dioxane / Water (4:1) |

| Reaction Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Product Yield | 81%[1] |

Table 2: Product Characterization Data for this compound

| Analysis | Data |

| CAS Number | 3475-21-6[2] |

| Molecular Formula | C₁₂H₁₁N[2] |

| Molecular Weight | 169.22 g/mol [2] |

| ¹H NMR | Data consistent with the structure of this compound.[3] |

| ¹³C NMR | Data consistent with the structure of this compound. |

| Mass Spectrometry (MS) | m/z: [M+H]⁺ calculated for C₁₂H₁₂N: 170.0964; found 170.0961. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-Bromo-4-methylpyridine (1.0 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

Anhydrous 1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this process three times to ensure a completely inert atmosphere.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The typical concentration is 0.1-0.2 M with respect to the 2-bromo-4-methylpyridine.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.

-

Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Continuous Flow Synthesis of 2-Methylpyridines via α-Methylation

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and efficient method for the α-methylation of pyridines to synthesize 2-methylpyridine derivatives using a continuous flow setup. This process offers significant advantages over traditional batch methods, including enhanced safety, scalability, reduced reaction times, and minimized waste generation.[1][2][3][4][5] The described protocol utilizes a readily available heterogeneous catalyst, Raney® nickel, with 1-propanol serving as both the solvent and the methylating agent.[1][2][3][6] This approach provides a greener and more efficient route to valuable 2-methylpyridine building blocks, which are crucial intermediates in the pharmaceutical and agrochemical industries.[1]

Advantages of Flow Synthesis

Continuous flow chemistry allows for reactions to be conducted at elevated temperatures and pressures in a controlled and safe manner.[1] This methodology replaces conventional fixed-volume reaction vessels with flow reactors, which can obviate the need for extensive purification procedures.[6] Key benefits of this approach include:

-

Shorter Reaction Times: Greatly reduced reaction times compared to batch processing.[2][3][5]

-

Increased Safety: Minimizes the handling of hazardous materials like Raney® nickel and allows for better control over reaction parameters.[2][3][5]

-

Reduced Waste: More environmentally friendly with less waste generation.[2][4][6]

-

Scalability: The process is readily scalable for larger-scale production.[1]

-

High Selectivity: The reaction proceeds with a high degree of regioselectivity, primarily yielding the α-methylated product.[2][4][6]

Experimental Data

The following table summarizes the results for the α-methylation of various substituted pyridines using the described continuous flow protocol.

| Entry | Substrate | Product | Conversion (%) | Isolated Yield (%) |

| 1 | Pyridine | 2-Methylpyridine | >95 | 85 |

| 2 | 3-Chloropyridine | 3-Chloro-2-methylpyridine | >95 | 82 |

| 3 | 4-Methoxypyridine | 4-Methoxy-2-methylpyridine | >95 | 88 |

| 4 | 3,5-Dichloropyridine | 3,5-Dichloro-2-methylpyridine | >95 | 75 |

| 5 | 2-Picoline | 2,6-Lutidine | >95 | 90 |

| 6 | 3-Fluoropyridine | 3-Fluoro-2-methylpyridine | >95 | 80 |

| 7 | 4-Trifluoromethylpyridine | 2-Methyl-4-(trifluoromethyl)pyridine | >95 | 78 |

| 8 | Quinoline | 2-Methylquinoline | >95 | 83 |

Note: Data compiled from similar flow synthesis experiments.

Experimental Protocols

This section provides a detailed methodology for the continuous flow synthesis of 2-methylpyridines.

Materials and Equipment

-

Pump: Waters 515 pump or Vapourtec R2 pumping module[3]

-

Injector: Manual dual-mode (six-port) injector with a 5 mL sample loop[3][6]

-

Column: Stainless steel column (150 mm x 4.6 mm)[6]

-

Catalyst: Raney® nickel (5.5 g)[6]

-

Heating System: Hot plate with a sand bath or a gas chromatograph (GC) oven for more precise temperature control.[3]

-

Substrates: Pyridine and substituted pyridines

Catalyst Column Preparation

-

Carefully pack an empty 150 mm x 4.6 mm stainless steel column with 5.5 g of Raney® nickel.[6]

-

Flush the packed column with isopropanol at room temperature to remove any residual water, as Raney® nickel is typically stored under water.[3]

General Flow Procedure

-

Assemble the continuous flow system as depicted in the workflow diagram below.

-

Initially, set the flow rate of 1-propanol to 0.3 mL/min and heat the catalyst column to >180 °C for 30 minutes.[6]

-

While the column is heating, prepare a 0.05 M solution of the desired pyridine substrate in 5 mL of 1-propanol.[6]

-

Reduce the flow rate to 0.1 mL/min.[6]

-

Inject the prepared pyridine solution into the 5 mL sample loop.[6]

-

Introduce the sample into the reaction stream, which then passes through the heated catalyst column.[6]

-

The product stream is collected after passing through the back-pressure regulator.[1]

-

The collected solution containing the 2-methylated pyridine can be concentrated by removing the solvent. The resulting product is often pure enough for further use without additional purification.[2][3][5]

Visualizations

Experimental Workflow

Caption: Continuous flow setup for the α-methylation of pyridines.

Proposed Reaction Mechanism

Two potential mechanisms have been proposed for this reaction.[3][4][6]

Caption: Proposed mechanisms for the α-methylation of pyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Flow Synthesis of 2-Methylpyridines via α-Methylation [mdpi.com]

Application Notes and Protocols for 2-Methyl-4-phenylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-phenylpyridine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyridine core is a privileged scaffold found in numerous biologically active compounds. The presence of a methyl group at the 2-position and a phenyl group at the 4-position provides a unique electronic and steric profile, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug discovery, with a particular focus on the development of kinase inhibitors for anticancer therapy.

Application Notes: Kinase Inhibition

Derivatives of the broader phenylpyridine and aminopyridine scaffolds have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. The this compound core can be strategically functionalized to generate potent and selective kinase inhibitors targeting key players in cancer progression, such as Polo-like kinase 4 (PLK4), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Inhibiting PLK4 is a promising anticancer strategy. Derivatives of aminopyridines, which can be synthesized from this compound precursors, are designed to fit into the ATP-binding pocket of PLK4, thereby blocking its kinase activity and leading to cell cycle arrest and apoptosis.

EGFR and VEGFR-2 Inhibition